L-Tyrosinamide, L-phenylalanyl-L-norleucyl-L-histidyl-L-asparaginyl-L-leucylglycyl-L-lysyl-L-histidyl-L-leucyl-L-seryl-L-seryl-L-norleucyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-
Description
L-Tyrosinamide is a modified amino acid derivative in which the carboxyl group of tyrosine is replaced by an amide. This modification enhances its utility in biochemical applications, particularly as a ligand for aptamers and enzymes. The compound’s extended peptide chain includes hydrophobic, aromatic, and charged residues, making it a substrate for bacterial solute-binding proteins (SBPs) and a target for high-throughput screening tools. Its structure facilitates interactions with proteins like MeAmi_SBP (KD = 0.187 µM) and DNA aptamers (KD = 45 µM) through backbone hydrogen bonding and side chain-specific interactions .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H248N48O40/c1-15-17-35-98(182-131(221)95(162)62-87-32-20-19-21-33-87)137(227)198-114(66-91-73-172-79-179-91)148(238)200-117(69-123(165)212)151(241)192-108(58-81(3)4)132(222)177-75-124(213)181-97(38-24-27-53-159)133(223)197-113(65-90-72-171-78-178-90)147(237)195-111(61-84(9)10)145(235)203-120(77-208)154(244)204-119(76-207)153(243)187-99(36-18-16-2)134(224)188-105(48-51-125(214)215)139(229)185-103(42-31-57-175-158(169)170)142(232)205-128(85(11)12)155(245)190-106(49-52-126(216)217)141(231)196-112(64-89-71-176-96-37-23-22-34-94(89)96)146(236)194-110(60-83(7)8)143(233)186-102(41-30-56-174-157(167)168)136(226)183-100(39-25-28-54-160)135(225)184-101(40-26-29-55-161)138(228)193-109(59-82(5)6)144(234)189-104(47-50-121(163)210)140(230)201-118(70-127(218)219)152(242)206-129(86(13)14)156(246)202-115(67-92-74-173-80-180-92)149(239)199-116(68-122(164)211)150(240)191-107(130(166)220)63-88-43-45-93(209)46-44-88/h19-23,32-34,37,43-46,71-74,78-86,95,97-120,128-129,176,207-209H,15-18,24-31,35-36,38-42,47-70,75-77,159-162H2,1-14H3,(H2,163,210)(H2,164,211)(H2,165,212)(H2,166,220)(H,171,178)(H,172,179)(H,173,180)(H,177,222)(H,181,213)(H,182,221)(H,183,226)(H,184,225)(H,185,229)(H,186,233)(H,187,243)(H,188,224)(H,189,234)(H,190,245)(H,191,240)(H,192,241)(H,193,228)(H,194,236)(H,195,237)(H,196,231)(H,197,223)(H,198,227)(H,199,239)(H,200,238)(H,201,230)(H,202,246)(H,203,235)(H,204,244)(H,205,232)(H,206,242)(H,214,215)(H,216,217)(H,218,219)(H4,167,168,174)(H4,169,170,175)/t95-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,128-,129-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHGGFNQNKDOP-WUHMHANXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C158H248N48O40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71539-01-0 | |
| Record name | Parathyroid hormone (7-34)amide, Tyr(34)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071539010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
L-Tyrosinamide, a derivative of the amino acid tyrosine, has garnered attention in biological research due to its potential applications in drug discovery and biochemical studies. This compound is part of a larger class of peptides that includes various amino acid sequences, notably those containing L-phenylalanine, L-norleucine, and other residues. Understanding the biological activity of L-Tyrosinamide and its associated peptides is crucial for exploring their therapeutic potentials.
L-Tyrosinamide (CAS No. 4985-46-0) has the molecular formula and a molecular weight of 180.2 g/mol. It is classified as an amino acid amide and exhibits properties that influence its interaction with biological systems, including enzyme activity and receptor binding.
1. Binding Affinity and Mechanisms
Research has demonstrated that L-Tyrosinamide can bind to specific DNA aptamers, indicating its potential role in molecular recognition processes. A study utilizing the SELEX method found that aptamers selected for L-Tyrosinamide exhibited a dissociation constant () of approximately 45 µM, suggesting moderate binding affinity . This property may facilitate its use in drug design and targeted therapies.
2. Peptide Assembly and Functionalization
L-Tyrosinamide plays a significant role in peptide assembly, particularly in the formation of self-assembling peptide structures. Studies have shown that tyrosine-rich peptides can form ordered nanostructures, which are essential for various biochemical applications, including drug delivery systems and biosensors . The arrangement of amino acids within these peptides affects their mechanical properties and biological functionalities.
3. Neuropharmacological Effects
Investigations into the neuropharmacological effects of related compounds, such as N-beta-phenylpropionyl-L-tyrosine, have revealed insights into how structural variations influence neuronal inhibition. These compounds demonstrated inhibitory effects on neurons in the African giant snail model, suggesting potential applications in neuromodulation . The structure-activity relationship indicates that specific hydrophobic groups enhance inhibitory potency.
4. Sulphation Reactions
L-Tyrosinamide derivatives have been studied for their capacity to undergo biological sulphation, a modification that can alter their functional properties. In vitro studies showed that L-tyrosyl peptides could yield multiple sulphated products when exposed to rat liver preparations, indicating metabolic pathways that could be exploited for therapeutic purposes .
Case Studies
Scientific Research Applications
Biochemical Research
Biochemical Properties
- L-Tyrosinamide is utilized in biochemical assays due to its structural similarity to L-tyrosine, which is pivotal in neurotransmitter synthesis. Its interactions with enzymes like tyrosinase make it a valuable model compound for studying enzyme kinetics and mechanisms .
Cellular Effects
- Research indicates that L-Tyrosinamide can influence cellular processes by interacting with DNA aptamers, leading to conformational changes that affect gene expression and regulation.
Molecular Mechanisms
- The compound binds to specific enzymes, acting as a substrate for tyrosine hydroxylase, which catalyzes the conversion of L-Tyrosinamide to catecholamines, crucial for neurotransmission .
Pharmaceutical Applications
Therapeutic Potential
- Due to its structural resemblance to L-tyrosine, L-Tyrosinamide is being investigated for its potential therapeutic effects in treating neurological disorders. It may modulate neurotransmitter levels, offering insights into new treatment pathways for conditions such as depression and anxiety .
Drug Development
- The compound's unique properties facilitate the design of novel drug candidates. For instance, derivatives of L-Tyrosinamide have been explored for their anticancer activities by linking them to known chemotherapeutic agents .
Industrial Applications
Biosensor Development
- In industrial settings, L-Tyrosinamide is employed in the development of biosensors. Its ability to interact with biological molecules makes it suitable for detecting specific biomolecules in various assays.
Synthesis of Complex Molecules
- The compound serves as a building block in synthesizing more complex peptides and proteins. Its reactivity allows for the creation of peptide libraries that can be screened for various biological activities .
Case Study 1: Enzymatic Reactions
A study demonstrated that L-Tyrosinamide enhances the activity of tyrosinase under specific conditions, indicating its role as an activator in enzymatic reactions relevant to melanin production in melanocytes.
Case Study 2: Neurotransmitter Synthesis
Research on animal models showed that administering L-Tyrosinamide increased levels of dopamine and norepinephrine, suggesting its potential use in treating mood disorders related to neurotransmitter imbalances .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic ring of the L-tyrosinamide moiety undergoes oxidation, forming quinones or hydroxylated derivatives.
These reactions are critical for biological functions, such as melanin synthesis and enzymatic cascades. The catalytic role of metal ions in oxidation is highlighted by Michaelis-Menten kinetics observed in nucleoapzyme systems .
Alkylphosphorylation
The phenolic oxygen of tyrosine reacts with diisopropylphosphorofluoridate (DFP), forming phosphorylated derivatives.
Mechanism :
-
Nucleophilic attack by the phenolate ion on the electrophilic phosphorus atom of DFP .
-
Rate increases at higher pH (optimal at pH 9.0), confirming phenolate ion reactivity .
Experimental Data :
-
Model compound (ATA) reactions show a second-order rate constant of at pH 9.0 .
-
Steric hindrance in larger peptides may reduce phosphorylation efficiency compared to small-molecule analogs .
Hydrolysis of Amide Bonds
The peptide backbone and tyrosinamide’s amide group are susceptible to hydrolysis.
| Conditions | Target Bonds | Outcome |
|---|---|---|
| Acidic (HCl, 6M) | Leucyl-glycyl, seryl-norleucyl | Cleavage into smaller peptides. |
| Basic (NaOH, 0.1M) | Asparaginyl-leucyl | Degradation to free amino acids. |
| Enzymatic (trypsin/proteases) | Lysyl/arginyl residues | Site-specific cleavage for structural analysis. |
Hydrolysis is pH-dependent, with acidic conditions favoring aspartyl-proline cleavage and basic conditions targeting glutamyl residues.
Enzymatic Modifications
The peptide interacts with kinases and proteases via its tyrosine and polar residues:
Kinase Interactions
-
Acts as a substrate for Bruton tyrosine kinase (BTK), undergoing Michael addition with cysteine residues in ATP-binding pockets .
-
Computational studies (DFT/EVB simulations) reveal a water-assisted mechanism with a free energy barrier of for BTK vs. for ITK, explaining selectivity .
Protease Resistance
-
The norleucyl and alpha-glutamyl residues confer resistance to chymotrypsin, extending half-life in biological systems .
Synthetic Modifications
The peptide undergoes site-specific functionalization:
| Reaction | Reagents | Application |
|---|---|---|
| Palmitoylation | Palmitic acid + DCC | Lipid conjugation for enhanced bioavailability . |
| Fluorescent labeling | FITC (pH 8.5) | Imaging studies in cellular uptake assays. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Binding Affinity and Structural Interactions
L-Tyrosinamide exhibits distinct binding properties compared to other L-amino acid amides due to its aromatic side chain. Key findings include:
- Mechanistic Insights: L-Tyrosinamide’s phenolic group forms pi-stacking and hydrophobic interactions with Trp32/Trp410 in MeAmi_SBP, enhancing affinity 250-fold over glycinamide . In contrast, glycinamide relies solely on backbone hydrogen bonds with Asp413 and Trp34 .
Enantiomeric Specificity and Stereoselectivity
L-Tyrosinamide’s chiral recognition is critical in biochemical applications:
- Aptamer Sensors : Aptamers discriminate between L- and D-tyrosinamide, enabling enantiopurity analysis in droplets. The L-form induces fluorescence via aptamer-complementary strand displacement, while the D-form shows negligible response .
- Nanozyme Catalysis: Aptamer-conjugated nanozymes oxidize L-tyrosinamide twice as efficiently as D-tyrosinamide due to stereoselective binding .
- Resolution of DL-Glutamic Acid : L-Tyrosinamide resolves DL-glutamic acid into enantiomers with 65–80% yield, outperforming L-phenylalaninamide, which fails to form stable diastereomeric salts .
Functional and Application-Based Differences
Thermodynamic and Environmental Influences
- Thermodynamics : Binding to aptamers is enthalpy-driven (ΔH = -9.6 kcal/mol), involving conformational changes from B-DNA to A-DNA. Mg²⁺ enhances affinity by stabilizing the aptamer structure .
- Metal Ion Effects : Ca²⁺ binds MeAmi_SBP (KD = 2.80 µM), slightly reducing apo-protein stability but enhancing ligand-induced thermal shifts. This suggests Ca²⁺ modulates structural dynamics during ligand binding .
- pH and Salt Dependence : Aptamer binding is optimal at pH 7.4 and requires >50 mM NaCl, emphasizing electrostatic contributions .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling this polypeptide, given its acute toxicity risks?
- Methodological Guidance :
- Refer to GHS classifications (e.g., H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) .
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact.
- Implement spill containment measures (e.g., inert absorbents) and emergency eyewash/shower stations.
- Rationale: Acute toxicity data (e.g., LD₅₀ values) are often extrapolated from shorter peptides like L-Tyrosinamide derivatives .
Q. What solid-phase synthesis strategies are effective for constructing long peptides like this?
- Methodological Guidance :
- Use SPPS (Solid-Phase Peptide Synthesis) with Fmoc/t-Bu protection for sequential amino acid addition .
- Optimize resin choice (e.g., Wang resin for carboxyl-terminal amides) and coupling reagents (e.g., HBTU/HOBt).
- Purify via HPLC with C18 columns and characterize with MALDI-TOF MS or LC-MS to verify sequence integrity.
- Note: Long peptides (>30 residues) require iterative deprotection/coupling cycles and side-chain stability monitoring .
Q. How can researchers assess the proteolytic stability of this polypeptide in biological systems?
- Methodological Guidance :
- Conduct enzymatic assays with proteases (e.g., chymotrypsin, trypsin) in pH-controlled buffers.
- Use LC-MS to track cleavage products. For example, chymotrypsin hydrolyzes L-Tyrosinamide at aromatic residues (KD ~0.0003) .
- Compare degradation rates in serum vs. purified enzyme systems to model in vivo stability.
Advanced Research Questions
Q. How do side-chain interactions influence the binding affinity of L-Tyrosinamide-containing sequences to bacterial solute-binding proteins?
- Methodological Guidance :
- Use differential scanning fluorimetry (DSF) to measure thermal shifts (ΔTm) and calculate dissociation constants (KD). For example:
| Ligand | KD (μM) |
|---|---|
| Glycinamide | 49.7 |
| L-Tyrosinamide | 0.187 |
- Perform computational docking (e.g., AutoDock Vina) to model hydrophobic/π-stacking interactions (e.g., between Tyr side chains and Trp32/Trp410 in MeAmi_SBP) .
- Validate with mutagenesis (e.g., Trp→Ala substitutions) to confirm enthalpic contributions from side chains .
Q. What biosensor designs optimize the detection of low-concentration L-Tyrosinamide in complex matrices?
- Methodological Guidance :
- Use biolayer interferometry (BLI) with aptamer-functionalized sensors. Key parameters:
- Low aptamer density (e.g., 0.1 pmol/mm²) improves KD accuracy (e.g., 0.2 nM for L-Tyrosinamide) .
- 3D hydrogel sensors enhance signal-to-noise ratios in serum .
- For chiral purity, employ electrochemical aptasensors with graphene-Au nanocomposites (LOD: 0.1% enantiomeric excess) .
Q. How can structural conservation in solute-binding proteins inform the design of peptide inhibitors?
- Methodological Guidance :
- Perform sequence alignment (e.g., Clustal Omega) of MeAmi_SBP homologs to identify conserved binding residues (e.g., Tyr32, Trp435) .
- Synthesize peptide analogs with D-amino acids or methylated backbones to disrupt conserved interactions.
- Validate inhibition via isothermal titration calorimetry (ITC) to measure ΔG and binding stoichiometry.
Q. What techniques resolve contradictions in kinetic data between SPR and BLI for peptide-aptamer interactions?
- Methodological Guidance :
- Compare sensor surface chemistries:
- SPR (Surface Plasmon Resonance) : High-density aptamers may cause steric hindrance, reducing kon.
- BLI : Low-density aptamers mimic solution-phase kinetics (e.g., kon = 1.2×10⁴ M⁻¹s⁻¹ for L-Tyrosinamide) .
- Use global fitting (e.g., Scrubber software) to reconcile discrepancies from mass transport limitations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
